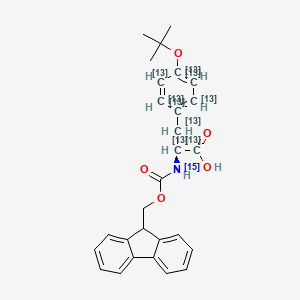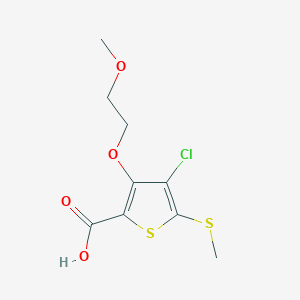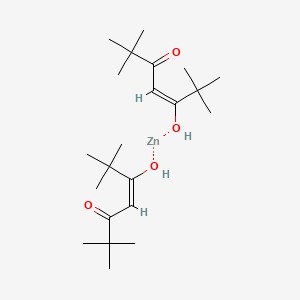
Calcium dihexacosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium dihexacosanoate is a chemical compound with the molecular formula C52H102CaO4This compound is categorized under heterocyclic organic compounds and has a molecular weight of 831.44188 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium dihexacosanoate can be synthesized through the reaction of hexacosanoic acid with calcium hydroxide or calcium chloride. The reaction typically involves heating the mixture to facilitate the formation of the calcium salt. The general reaction is as follows:
2C26H52O2+Ca(OH)2→(C26H51O2)2Ca+2H2O
In this reaction, hexacosanoic acid (C26H52O2) reacts with calcium hydroxide (Ca(OH)2) to form this compound and water.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium dihexacosanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form calcium salts of shorter-chain fatty acids.
Reduction: Reduction reactions can convert the compound back to hexacosanoic acid.
Substitution: The calcium ion can be replaced by other metal ions through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Ion-exchange reactions can be facilitated using solutions of other metal salts.
Major Products Formed
Oxidation: Shorter-chain calcium fatty acid salts.
Reduction: Hexacosanoic acid.
Substitution: Other metal dihexacosanoates.
Applications De Recherche Scientifique
Calcium dihexacosanoate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in biological membranes and lipid metabolism.
Medicine: Investigated for potential therapeutic applications due to its fatty acid content.
Industry: Used in the production of lubricants, cosmetics, and as an additive in various industrial processes
Mécanisme D'action
The mechanism of action of calcium dihexacosanoate involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with calcium-binding proteins, influencing cellular signaling pathways and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium ditricosanoate: Another calcium salt of a long-chain fatty acid.
Barium dihexacosanoate: A barium salt of hexacosanoic acid.
Myristic acid, iron salt: An iron salt of a shorter-chain fatty acid.
Uniqueness
Calcium dihexacosanoate is unique due to its specific long-chain fatty acid structure, which imparts distinct physical and chemical properties. Its applications in various fields, such as chemistry, biology, and industry, highlight its versatility compared to other similar compounds .
Propriétés
Numéro CAS |
98978-65-5 |
|---|---|
Formule moléculaire |
C52H102CaO4 |
Poids moléculaire |
831.4 g/mol |
Nom IUPAC |
calcium;hexacosanoate |
InChI |
InChI=1S/2C26H52O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28;/h2*2-25H2,1H3,(H,27,28);/q;;+2/p-2 |
Clé InChI |
AHPNOQDCACLNOD-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate](/img/structure/B12062312.png)


![(S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12062340.png)
![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide](/img/structure/B12062351.png)




